An In-Depth Technical Guide to 4-Aminoisothiochroman 2,2-dioxide Hydrochloride: A Promising Scaffold for Drug Discovery
An In-Depth Technical Guide to 4-Aminoisothiochroman 2,2-dioxide Hydrochloride: A Promising Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminoisothiochroman 2,2-dioxide hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes available information on its core structure, related analogues, and likely chemical and physical properties. It aims to serve as a foundational resource for researchers exploring its potential as a building block in the development of novel therapeutics, particularly for neurological and inflammatory disorders.
Introduction: The Isothiochroman Scaffold in Medicinal Chemistry
The isothiochroman core, a bicyclic system containing a sulfur atom within a six-membered ring fused to a benzene ring, represents a privileged scaffold in drug discovery. The oxidation of the sulfur atom to a sulfone (2,2-dioxide) significantly alters the molecule's electronic and steric properties, often enhancing its interaction with biological targets. The rigid structure of the isothiochroman 2,2-dioxide framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of specific and high-affinity ligands.[1] The introduction of an amino group at the 4-position further opens avenues for diverse chemical modifications and potential salt formation, enhancing solubility and bioavailability.
4-Aminoisothiochroman 2,2-dioxide hydrochloride is recognized as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2] Its potential utility is suggested in the development of treatments for neurological and inflammatory conditions, leveraging the established bioactivity of related sulfur-containing heterocyclic compounds.[2]
Physicochemical Properties
Detailed experimental data for the physical and chemical properties of 4-Aminoisothiochroman 2,2-dioxide hydrochloride are not extensively reported. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 1187830-61-0 | [2] |
| Molecular Formula | C₉H₁₂ClNO₂S | [2] |
| Molecular Weight | 233.72 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Melting Point | Not available | |
| Solubility | Likely soluble in water and polar organic solvents | Inferred |
| Storage | Room temperature, under inert gas | [2] |
Note on Inferred Properties: The appearance and solubility are inferred from the nature of the compound as a hydrochloride salt, which typically exists as a solid and exhibits increased polarity and solubility in protic solvents compared to the free base.
Synthesis and Chemical Reactivity
A reported synthesis of isothiochromen-4-one 2,2-dioxide provides a potential starting point for accessing the core scaffold.[3]
Hypothesized Synthetic Workflow:
Caption: Hypothesized synthetic workflow for 4-Aminoisothiochroman 2,2-dioxide hydrochloride.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Aminoisothiochroman 2,2-dioxide (Free Base)
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To a solution of isothiochromen-4-one 2,2-dioxide in a suitable solvent (e.g., methanol), add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
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Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction and perform a standard aqueous work-up.
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Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the free base of 4-Aminoisothiochroman 2,2-dioxide.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified 4-Aminoisothiochroman 2,2-dioxide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain 4-Aminoisothiochroman 2,2-dioxide hydrochloride.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a standard and efficient method for converting a ketone to an amine in a single step. The choice of a mild reducing agent like sodium cyanoborohydride is crucial to prevent the reduction of other functional groups.
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Hydrochloride Salt Formation: Converting the free base to its hydrochloride salt is a common practice in pharmaceutical chemistry to improve the compound's stability, crystallinity, and aqueous solubility. The use of anhydrous conditions is necessary to prevent the introduction of water into the final product.
Spectroscopic Analysis
Specific spectroscopic data such as ¹H NMR and ¹³C NMR for 4-Aminoisothiochroman 2,2-dioxide hydrochloride are not available in the public domain. However, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the benzene ring.
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Methylene Protons: Signals for the two methylene groups in the heterocyclic ring, likely appearing as complex multiplets in the aliphatic region.
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Methine Proton: A signal for the proton at the 4-position, adjacent to the amino group, which would likely be coupled to the neighboring methylene protons.
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Amine Protons: A broad signal for the -NH₃⁺ protons, the chemical shift of which can be variable and dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).
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Methylene Carbons: Signals for the two methylene carbons in the aliphatic region.
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Methine Carbon: A signal for the carbon at the 4-position bearing the amino group.
Potential Biological Activity and Therapeutic Applications
While direct pharmacological data for 4-Aminoisothiochroman 2,2-dioxide hydrochloride is scarce, the isothiochroman scaffold and related structures have been investigated for a variety of biological activities. This suggests potential avenues for the application of this compound in drug development.
Anti-Inflammatory Potential:
Derivatives of isothiocyanates, which share the reactive sulfur-containing functional group, have been extensively studied for their anti-inflammatory properties. These compounds are known to modulate key inflammatory pathways, including the nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) signaling cascades.[4] They can also suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] The isothiochroman scaffold itself may contribute to these effects by providing a rigid framework for interaction with inflammatory target proteins.
Potential Signaling Pathway Inhibition:
Caption: Hypothesized anti-inflammatory mechanism of action.
Central Nervous System (CNS) Applications:
The development of CNS-penetrant molecules is a significant challenge in drug discovery. The structural features of isothiochroman derivatives may be amenable to modification to enhance blood-brain barrier permeability. Various heterocyclic compounds are being explored as scaffolds for CNS-active agents, including those targeting neurodegenerative diseases and psychiatric disorders.[6][7] The rigid nature of the isothiochroman core could be advantageous in designing ligands with high selectivity for specific CNS receptors or enzymes.
Conclusion and Future Directions
4-Aminoisothiochroman 2,2-dioxide hydrochloride is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds.
Future research should focus on:
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Development and publication of a robust and scalable synthetic route.
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Full physicochemical characterization, including determination of its melting point, solubility profile, and pKa.
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Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure and provide reference data.
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In vitro and in vivo pharmacological studies to elucidate its biological activity, mechanism of action, and potential therapeutic applications.
By addressing these knowledge gaps, the scientific community can unlock the full potential of 4-Aminoisothiochroman 2,2-dioxide hydrochloride as a valuable tool in the development of next-generation therapeutics.
References
-
4-Aminoisothiochroman 2,2-dioxide hydrochloride. MySkinRecipes. [Link]
-
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. National Center for Biotechnology Information. [Link]
-
A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Center for Biotechnology Information. [Link]
-
MECHANISTIC INVESTIGATION OF THE ANTITUMOR, ANTI-INFLAMMATORY AND CYTOPROTECTIVE POTENTIAL OF ISOTHIOCYANATE ANALOGS. ScholarBank@NUS. [Link]
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Taylor & Francis Online. [Link]
-
4-Aminothiochroman 1,1-dioxide hydrochloride. PubChem. [Link]
-
Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers. [Link]
-
Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR. PubMed. [Link]
-
4-Aminoisothiochroman 2,2-dioxide hydrochloride, 95% Purity, C9H12ClNO2S, 1 gram. A1Biochem. [Link]
- Formulations of 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione.
-
Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. [Link]
-
Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. PubMed. [Link]
-
Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. PubMed. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
- Crystalline 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione dihydrate, compositions and methods of use thereof.
-
K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. MDPI. [Link]
-
Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. National Center for Biotechnology Information. [Link]
- Method for preparing substituted 4-aminoindane derivatives.
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
-
interpreting C-13 NMR spectra. Chemguide. [Link]
- Substituted 4-amino-piperidines.
-
Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. ResearchGate. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
- One-pot preparation of s-(guanidino-4-yl-methyl)-isothiourea dihydrochoride.
- A process for the preparation of 4-piperidone hcl hydrate.
-
Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information. [Link]
-
NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. ResearchGate. [Link]
-
Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. PubMed. [Link]
-
Synthesis of 4‐thio‐2‐aminoquinolines. ResearchGate. [Link]
-
NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. PubMed. [Link]
-
C2 DOSEIT Safety Data Sheet Summary. Scribd. [Link]
Sources
- 1. 4-Aminoisothiochroman 2,2-dioxide | 916420-33-2 | Benchchem [benchchem.com]
- 2. 4-Aminoisothiochroman 2,2-dioxide hydrochloride [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
